

Comparative Efficacy of Novel Nicotinamide Analogs as Antifungal Agents

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Compound of Interest

Compound Name: **2,5,6-Trichloronicotinamide**

Cat. No.: **B595532**

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This guide provides a comparative analysis of the in vitro efficacy of a series of novel nicotinamide analogs. The data presented is derived from a study focused on the design and synthesis of nicotinamide derivatives with potent antifungal activity. While not direct analogs of **2,5,6-trichloronicotinamide**, these compounds share the core nicotinamide scaffold and have been systematically evaluated for their ability to inhibit the growth of various fungal pathogens, including drug-resistant strains. The primary mechanism of action for the most potent of these analogs has been identified as the disruption of the fungal cell wall.

Data Presentation: In Vitro Antifungal Activity of Nicotinamide Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of selected nicotinamide derivatives against the fluconazole-sensitive *Candida albicans* strain SC5314. A lower MIC value indicates greater antifungal potency. The data highlights the structure-activity relationship (SAR), demonstrating how substitutions on the nicotinamide scaffold influence antifungal efficacy.

Compound ID	R Group	MIC (μ g/mL) against C. albicans SC5314
7	(Hit Compound)	16
16a	2-amino-5-isopropylphenyl	0.5
16b	2-amino-5-ethylphenyl	1
16c	2-amino-5-methylphenyl	2
16d	2-amino-5-chlorophenyl	4
16e	2-amino-5-fluorophenyl	4
16f	2-amino-5-bromophenyl	2
16g	2-amino-3-isopropylphenyl	0.25
16h	2-amino-4-isopropylphenyl	1
16i	2-amino-6-isopropylphenyl	8
16j	2-aminophenyl	8
Fluconazole	(Reference Drug)	0.5

Data extracted from a study on the design and synthesis of novel nicotinamide derivatives as antifungal agents.[\[1\]](#)[\[2\]](#)

The most potent compound identified was 16g, which exhibited an MIC of 0.25 μ g/mL against C. albicans SC5314.[\[1\]](#)[\[2\]](#) Further testing revealed that compound 16g also demonstrated significant activity against several fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μ g/mL.[\[1\]](#)

Experimental Protocols

The following methodologies were employed in the evaluation of the antifungal activity of the nicotinamide analogs.

Synthesis of Nicotinamide Derivatives

The synthesis of the target nicotinamide derivatives was achieved through a one-step coupling reaction. A mixture of the appropriate aromatic carboxylic acid, the corresponding amine, and a coupling agent in a suitable solvent was stirred at room temperature. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was processed to isolate the final product, which was then purified by column chromatography. The chemical structures of all synthesized compounds were confirmed using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

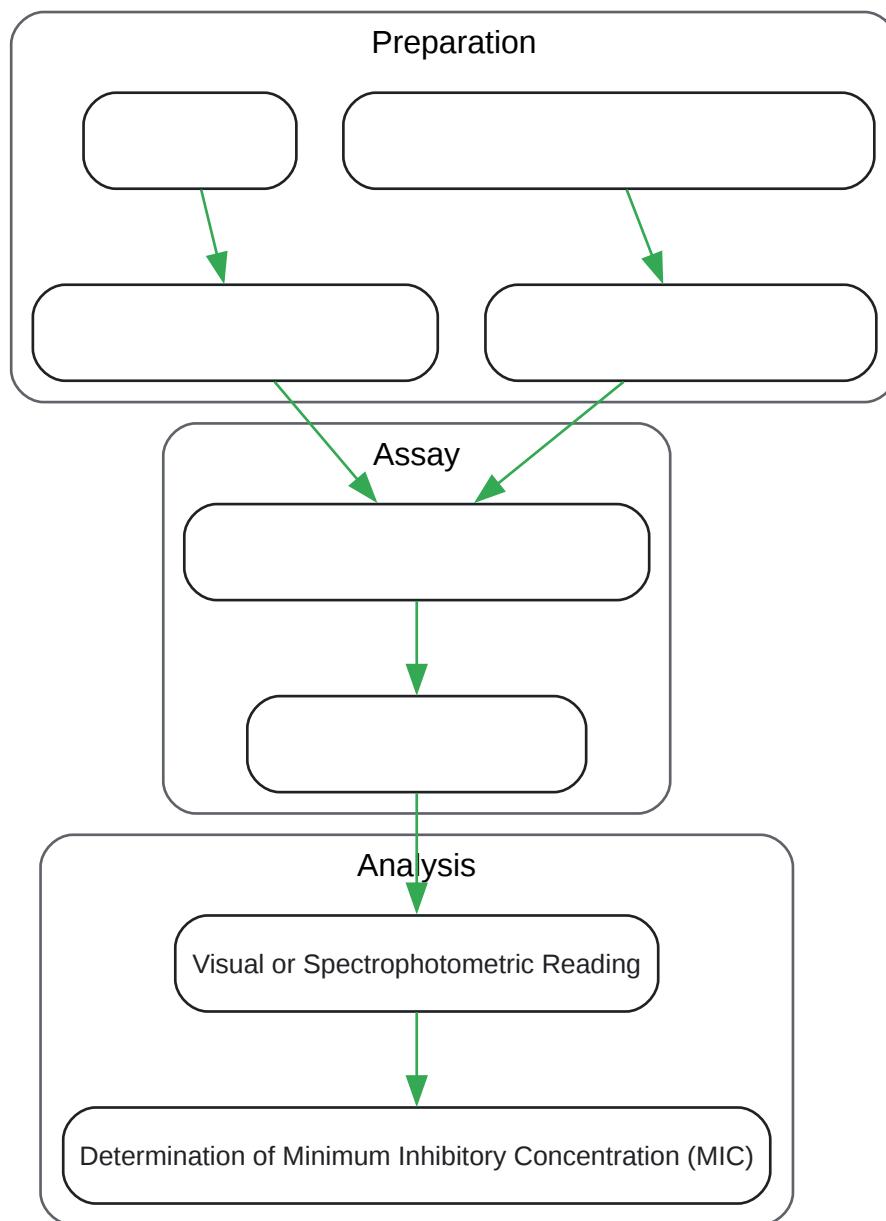
In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline, and the cell density was adjusted to a final concentration of $0.5\text{--}2.5 \times 10^3$ cells/mL in the test wells.
- Preparation of Drug Dilutions: The test compounds and the reference drug (fluconazole) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions were then prepared in 96-well microtiter plates using RPMI 1640 medium.
- Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 35°C for 24-48 hours.
- Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of fungal growth compared to the drug-free control well.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

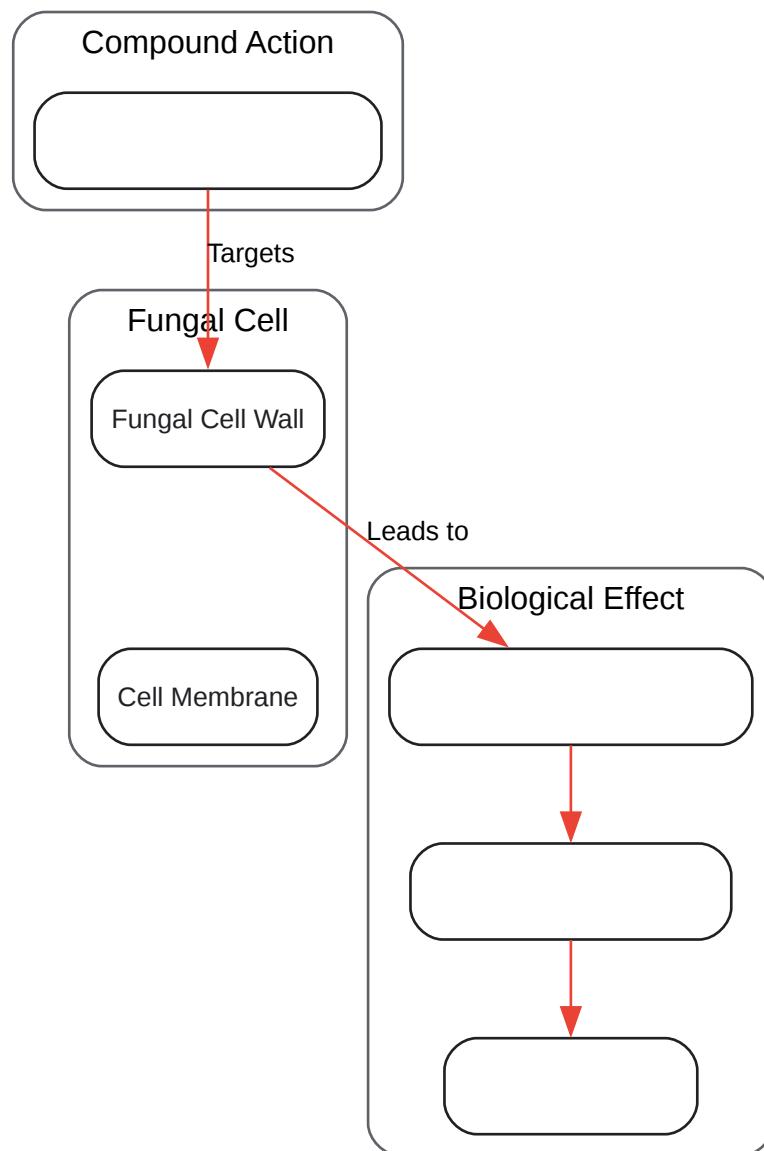


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Caption: Workflow for determining the in vitro antifungal susceptibility of nicotinamide analogs.

Proposed Mechanism of Action: Fungal Cell Wall Disruption

The most potent nicotinamide analog, 16g, is believed to exert its antifungal effect by disrupting the integrity of the fungal cell wall. This leads to morphological changes and ultimately cell death.^{[1][2]}



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Caption: Proposed mechanism of action for potent nicotinamide analogs against fungal pathogens.

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References

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
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